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Compound of Interest

Compound Name: Carpetimycin A

Cat. No.: B1242437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Carpetimycin A, a carbapenem antibiotic. The information is compiled to assist in the

identification, characterization, and further development of this and related compounds. The

data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Carpetimycin A in an aqueous solution exhibits two characteristic

absorption maxima.

Table 1: UV-Vis Spectroscopic Data for Carpetimycin A

Wavelength (λmax) Solvent

240 nm Water

288 nm Water

Experimental Protocol: UV-Vis Spectroscopy
A solution of Carpetimycin A is prepared in deionized water. The UV-Vis absorption spectrum

is recorded using a double-beam spectrophotometer, typically scanning over a wavelength
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range of 200–400 nm. A quartz cuvette with a 1 cm path length is used, and the solvent (water)

serves as the blank reference. The concentrations are adjusted to ensure the absorbance

values fall within the linear range of the instrument.

Infrared (IR) Spectroscopy
The infrared spectrum of Carpetimycin A reveals key functional groups present in its

molecular structure. The characteristic absorption bands are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for Carpetimycin A

Wavenumber (cm⁻¹) Functional Group Assignment

3400 O-H (hydroxyl), N-H (amide) stretching

1750 C=O (β-lactam carbonyl) stretching

1670 C=O (amide I) stretching

1630 C=C (alkene) stretching

1555 N-H bending (amide II)

Experimental Protocol: Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small

amount of the solid Carpetimycin A sample is intimately mixed and ground with dry KBr

powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The

spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed proton (¹H) and carbon-13 (¹³C) NMR data are essential for the complete structural

elucidation of Carpetimycin A.

¹H NMR Spectroscopic Data
Table 3: ¹H NMR Spectroscopic Data for Carpetimycin A (in D₂O)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

1.19 s - C(CH₃)₂

1.22 s - C(CH₃)₂

1.95 s - COCH₃

3.13 dd 17.0, 9.5 H-1a

3.40 dd 17.0, 8.5 H-1b

3.65 dd 6.0, 2.5 H-6

4.19 ddd 9.5, 8.5, 2.5 H-5

6.64 d 14.0 H-2'

7.10 d 14.0 H-1'

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublets of doublets

¹³C NMR Spectroscopic Data
Table 4: ¹³C NMR Spectroscopic Data for Carpetimycin A (in D₂O)
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Chemical Shift (δ, ppm) Assignment

22.2 COCH₃

25.1 C(CH₃)₂

26.1 C(CH₃)₂

45.9 C-1

59.9 C-5

67.4 C-6

70.2 C(CH₃)₂

124.7 C-2'

126.9 C-3

131.0 C-1'

149.3 C-2

172.9 COCH₃

175.7 C-4

177.8 C-7

Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is

dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm)

relative to a suitable internal or external standard. For ¹H NMR in D₂O, the residual HDO peak

can be used as a reference. For ¹³C NMR, an external standard or a calibrated solvent signal is

used for referencing.

Experimental Workflow
The general workflow for the spectroscopic analysis of Carpetimycin A is outlined below. This

process ensures a systematic approach to obtaining comprehensive and reliable data for

structural confirmation and characterization.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Purified Compound

Solvent Preparation (D₂O, H₂O, KBr)
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A generalized workflow for the spectroscopic analysis of Carpetimycin A.

To cite this document: BenchChem. [Spectroscopic Profile of Carpetimycin A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1242437#spectroscopic-data-for-carpetimycin-a-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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